molecular formula C24H22N4O3S B12040598 4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 478256-56-3

4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12040598
CAS No.: 478256-56-3
M. Wt: 446.5 g/mol
InChI Key: UHJOYOBMIXYUGW-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method includes the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The methoxy and benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may yield disulfides, while reduction of the imine group will produce the corresponding amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol

Uniqueness

The presence of both benzyloxy and methoxy groups in 4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. These features distinguish it from other similar compounds and contribute to its diverse applications.

Properties

CAS No.

478256-56-3

Molecular Formula

C24H22N4O3S

Molecular Weight

446.5 g/mol

IUPAC Name

3-(2-methoxyphenyl)-4-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C24H22N4O3S/c1-29-20-11-7-6-10-19(20)23-26-27-24(32)28(23)25-15-18-12-13-21(22(14-18)30-2)31-16-17-8-4-3-5-9-17/h3-15H,16H2,1-2H3,(H,27,32)/b25-15+

InChI Key

UHJOYOBMIXYUGW-MFKUBSTISA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.